molecular formula C19H30N2O2 B11088761 Acetamide, 2-diethylamino-N-[1-(4-hydroxybenzyl)cyclohexyl]-

Acetamide, 2-diethylamino-N-[1-(4-hydroxybenzyl)cyclohexyl]-

Cat. No.: B11088761
M. Wt: 318.5 g/mol
InChI Key: OECZDLNTQBDCMH-UHFFFAOYSA-N
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Description

2-(DIETHYLAMINO)-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}ACETAMIDE is a complex organic compound with a molecular formula of C18H29NO2 This compound is known for its unique chemical structure, which includes a diethylamino group, a hydroxyphenyl group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIETHYLAMINO)-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzyl chloride with cyclohexylamine to form N-(4-hydroxybenzyl)cyclohexylamine. This intermediate is then reacted with diethylamine and acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(DIETHYLAMINO)-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted amides and amines.

Scientific Research Applications

2-(DIETHYLAMINO)-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(DIETHYLAMINO)-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, such as pain relief and anti-inflammatory responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement of the central nervous system and immune pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide: Known for its use as a local anesthetic.

    4-Acetamido-2-Diethylaminomethylphenol: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.

Uniqueness

2-(DIETHYLAMINO)-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

2-(diethylamino)-N-[1-[(4-hydroxyphenyl)methyl]cyclohexyl]acetamide

InChI

InChI=1S/C19H30N2O2/c1-3-21(4-2)15-18(23)20-19(12-6-5-7-13-19)14-16-8-10-17(22)11-9-16/h8-11,22H,3-7,12-15H2,1-2H3,(H,20,23)

InChI Key

OECZDLNTQBDCMH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1(CCCCC1)CC2=CC=C(C=C2)O

Origin of Product

United States

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